Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate
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Overview
Description
Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate is an organic compound with a complex structure that includes aromatic rings, ester groups, and a thioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-nitrobenzyl chloride to yield the desired product after esterification and reduction steps. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the 4-fluorobenzyl group but lacks the thioamide and ester functionalities.
Methyl 4-fluorobenzoate: Contains the ester group but lacks the thioamide and amine functionalities.
4-Fluorobenzyl isothiocyanate: Contains the 4-fluorobenzyl group and a thiocyanate group instead of the thioamide.
Uniqueness
Methyl (4-{[(4-fluorobenzyl)carbamothioyl]amino}phenyl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[4-[(4-fluorophenyl)methylcarbamothioylamino]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-22-16(21)10-12-4-8-15(9-5-12)20-17(23)19-11-13-2-6-14(18)7-3-13/h2-9H,10-11H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLCCNKHNLUDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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